molecular formula C14H10Cl3NO B5867577 3,4-dichloro-N-(3-chloro-4-methylphenyl)benzamide

3,4-dichloro-N-(3-chloro-4-methylphenyl)benzamide

Cat. No.: B5867577
M. Wt: 314.6 g/mol
InChI Key: KEJGLYAYIMDVDK-UHFFFAOYSA-N
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Description

3,4-Dichloro-N-(3-chloro-4-methylphenyl)benzamide is an organic compound with the molecular formula C14H10Cl3NO It is a member of the benzamide family, characterized by the presence of a benzene ring bonded to an amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-N-(3-chloro-4-methylphenyl)benzamide typically involves the reaction of 3,4-dichlorobenzoyl chloride with 3-chloro-4-methylaniline. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product in good yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-N-(3-chloro-4-methylphenyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: Oxidation of the methyl group can yield carboxylic acids or aldehydes using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and bases (e.g., sodium hydroxide).

    Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., tetrahydrofuran).

    Oxidation: Oxidizing agents (e.g., KMnO4), solvents (e.g., water, acetone).

Major Products

    Substitution: Substituted benzamides.

    Reduction: Amines or alcohols.

    Oxidation: Carboxylic acids or aldehydes.

Scientific Research Applications

3,4-Dichloro-N-(3-chloro-4-methylphenyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-(3-chloro-4-methylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dichloro-N-(2-chlorophenyl)benzamide
  • 3,5-Dichloro-N-(4-chlorophenyl)benzamide
  • 2,4-Dichloro-N-(3-chlorophenyl)benzamide

Uniqueness

3,4-Dichloro-N-(3-chloro-4-methylphenyl)benzamide is unique due to the specific positioning of its chlorine and methyl groups, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications in medicinal chemistry and materials science .

Biological Activity

3,4-Dichloro-N-(3-chloro-4-methylphenyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. Its unique structure, characterized by the presence of chlorine and methyl groups, influences its reactivity and interaction with biological targets.

Chemical Structure and Properties

The chemical formula for this compound is C15H13Cl2N. The positioning of the chlorine and methyl groups is crucial for its biological activity, affecting both its solubility and binding affinity to target enzymes or receptors.

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. It has been observed to inhibit certain enzyme activities by binding to their active sites, thereby blocking substrate access. Additionally, it may modulate signal transduction pathways by interacting with cellular receptors, which can lead to alterations in cellular functions.

Biological Activities

  • Antimicrobial Activity :
    • This compound has shown promising results against various bacterial strains. For instance, studies indicate significant inhibition against Pseudomonas aeruginosa and Klebsiella pneumoniae, with inhibition zones comparable to standard antibiotics.
  • Anticancer Properties :
    • The compound has been evaluated for its cytotoxic effects on cancer cell lines. Research indicates that it exhibits growth inhibition in various cancer cell lines, including MCF-7 (breast cancer) and KB-V1 (oral cancer) cells, with IC50 values ranging from 20 nM to 1 µM depending on the specific variant tested .

Case Studies

  • Study on Antimicrobial Efficacy :
    • A study highlighted the efficacy of this compound against E. coli, showing a minimum inhibitory concentration (MIC) of 1 × 10^-5 mg/mL. This suggests its potential as a therapeutic agent against bacterial infections .
  • Anticancer Activity Assessment :
    • Another research focused on the compound's effects on cancer cell proliferation reported an IC50 value of approximately 14 nM against KB-V1 cells, indicating potent anticancer properties . The mechanism was linked to interference with tubulin polymerization and increased reactive oxygen species (ROS) generation.

Comparative Analysis with Similar Compounds

Compound NameStructureAntimicrobial ActivityAnticancer Activity
This compoundC15H13Cl2NEffective against Pseudomonas aeruginosaIC50 ~ 14 nM in KB-V1
3,4-Dichloro-N-(4-cyanophenyl)benzamideC15H12Cl2N2Moderate activityIC50 ~ 20 nM in MCF-7
3-Chloro-N-(2-methylphenyl)benzamideC15H14ClNLow activityIC50 ~ >100 nM

Properties

IUPAC Name

3,4-dichloro-N-(3-chloro-4-methylphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl3NO/c1-8-2-4-10(7-12(8)16)18-14(19)9-3-5-11(15)13(17)6-9/h2-7H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEJGLYAYIMDVDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C=C2)Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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